2-Chloro-1-cyclopropyl-4-methylbenzene
Description
2-Chloro-1-cyclopropyl-4-methylbenzene is a substituted benzene derivative featuring a chloro group at position 2, a cyclopropyl group at position 1, and a methyl group at position 4. Its molecular formula is C₁₀H₁₁Cl, with a molecular weight of 166.45 g/mol. The cyclopropyl substituent introduces steric strain and unique electronic properties due to its non-planar structure, while the methyl and chloro groups influence lipophilicity and reactivity.
Properties
Molecular Formula |
C10H11Cl |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
2-chloro-1-cyclopropyl-4-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
BIBPEAQBJRKUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropyl-4-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative undergoes substitution with an electrophile, such as chlorine, in the presence of a catalyst like aluminum chloride (AlCl3). The cyclopropyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclopropyl-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include dechlorinated or hydrogenated derivatives.
Scientific Research Applications
2-Chloro-1-cyclopropyl-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of aromatic substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropyl-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine atom and the aromatic ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The cyclopropyl group adds steric hindrance, affecting the overall reactivity and selectivity of the compound.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Target vs. 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene : The target’s cyclopropyl group is directly bonded to the benzene ring, while the latter’s cyclopropylmethoxy group includes an oxygen atom, increasing polarity and electron-withdrawing effects. Fluorine (position 4) further enhances electron deficiency compared to the target’s methyl group, which is electron-donating.
- Target vs. 2-Bromo-4-chloro-1-cyclopropylbenzene : Bromine at position 2 in the latter is more polarizable and a better leaving group than chlorine, altering reactivity in substitution reactions.
Molecular Weight and Physical Properties
- The target’s lower molecular weight (166.45 g/mol) suggests higher volatility compared to bromine-containing analogs like 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene (275.57 g/mol) .
- Bulkier substituents (e.g., cyclopropylmethoxy in and ) reduce solubility in nonpolar solvents compared to the target’s compact cyclopropyl and methyl groups.
Functional Group Reactivity
- The bromomethyl group in offers a reactive site for nucleophilic substitution or cross-coupling reactions, unlike the target’s inert methyl group.
- The cyclopropylmethoxy group in and introduces ether functionality, enabling participation in oxidation or cleavage reactions, which is absent in the target.
Steric and Stereoelectronic Effects
- In contrast, the cyclopropylmethoxy group in and extends the substituent’s spatial footprint, further restricting access to the aromatic ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
